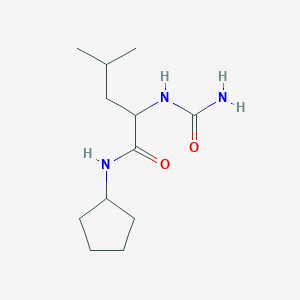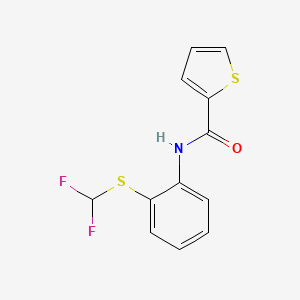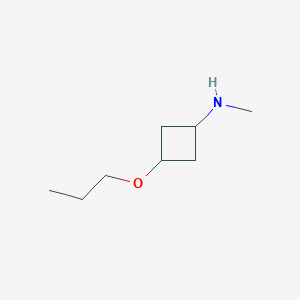
n-Cyclopentyl-4-methyl-2-ureidopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Cyclopentyl-4-methyl-2-ureidopentanamide is an organic compound with the molecular formula C12H23N3O2 It is a derivative of urea and features a cyclopentyl group, a methyl group, and a ureido group attached to a pentanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-4-methyl-2-ureidopentanamide typically involves the reaction of cyclopentylamine with 4-methyl-2-pentanone to form an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
n-Cyclopentyl-4-methyl-2-ureidopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
n-Cyclopentyl-4-methyl-2-ureidopentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-Cyclopentyl-4-methyl-2-ureidopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
n-Cyclopentyl-4-methylpentanamide: Similar structure but lacks the ureido group.
Cyclopentylurea: Contains the cyclopentyl and ureido groups but lacks the pentanamide backbone.
4-Methyl-2-ureidopentanamide: Similar structure but lacks the cyclopentyl group.
Uniqueness
n-Cyclopentyl-4-methyl-2-ureidopentanamide is unique due to the presence of both the cyclopentyl and ureido groups attached to a pentanamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H23N3O2 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
2-(carbamoylamino)-N-cyclopentyl-4-methylpentanamide |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)7-10(15-12(13)17)11(16)14-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,14,16)(H3,13,15,17) |
InChIキー |
VCIJPJVHSHSWSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC1CCCC1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14909068.png)


![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)
![N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)

![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
